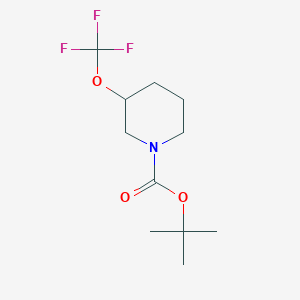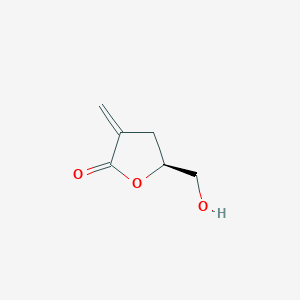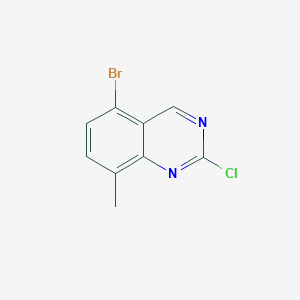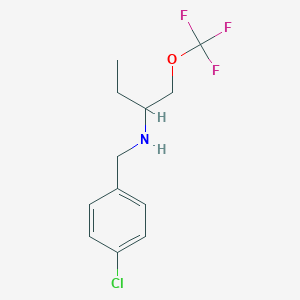
(Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride is an organic compound characterized by the presence of two chlorine atoms, a hydroxy group, and a carbonimidoyl chloride group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride typically involves the chlorination of a suitable precursor, followed by the introduction of the hydroxy and carbonimidoyl chloride groups. One common method involves the reaction of 3,4-dichlorobenzene with hydroxylamine hydrochloride in the presence of a base, followed by treatment with phosgene to introduce the carbonimidoyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes rigorous control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonimidoyl chloride group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new pharmaceuticals with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the carbonimidoyl chloride group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and chemical processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dichlorobenzene: Lacks the hydroxy and carbonimidoyl chloride groups, making it less reactive.
N-hydroxybenzene-1-carbonimidoyl chloride: Lacks the chlorine atoms, resulting in different reactivity and applications.
3,4-dichloroaniline: Contains an amino group instead of the hydroxy and carbonimidoyl chloride groups, leading to different chemical behavior.
Uniqueness
(Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical transformations. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H4Cl3NO |
|---|---|
Peso molecular |
224.5 g/mol |
Nombre IUPAC |
(1E)-3,4-dichloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4Cl3NO/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H/b11-7+ |
Clave InChI |
MXDNXOIXXBQUEZ-YRNVUSSQSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C(=N\O)/Cl)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(=NO)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


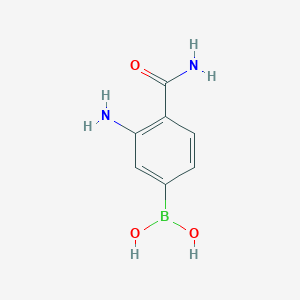
![5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11760729.png)
amine](/img/structure/B11760730.png)

![4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760736.png)
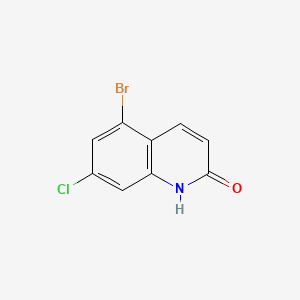
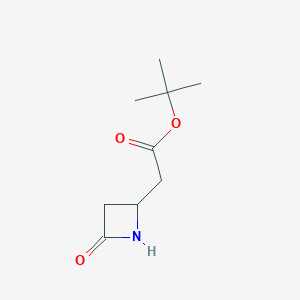
![5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760769.png)
![4'-(4-Formylphenyl)-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B11760772.png)
